2-Chloro-ATP

Vue d'ensemble

Description

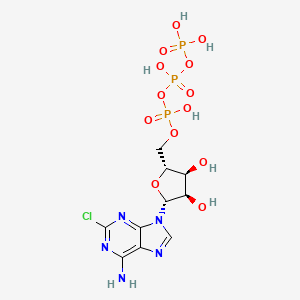

Le 2-chloroadenosine-5-triphosphate est un composé organique synthétique qui sert d'analogue de l'adénosine triphosphate. Il s'agit d'un nucléotide d'adénine avec un atome de chlore substitué en position 2 du cycle adénine. Ce composé est connu pour son rôle d'antagoniste du récepteur purinergique P2Y1 et d'agoniste des récepteurs purinergiques P2X .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-chloroadenosine-5-triphosphate implique généralement la chloration de l'adenosine-5-triphosphate. Les conditions réactionnelles incluent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou l'oxychlorure de phosphore sous des conditions contrôlées de température et de pH .

Méthodes de production industrielle

Les méthodes de production industrielle du 2-chloroadenosine-5-triphosphate ne sont pas largement documentées. la synthèse suit généralement des principes similaires à la synthèse à l'échelle du laboratoire, avec une optimisation pour la production à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-chloroadenosine-5-triphosphate subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.

Hydrolyse : Le groupe triphosphate peut être hydrolysé en milieu acide ou enzymatique.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols.

Hydrolyse : Des conditions acides ou des enzymes spécifiques comme les phosphatases sont utilisées.

Principaux produits

Réactions de substitution : Les produits comprennent des dérivés avec différents substituants en position 2 du cycle adénine.

Hydrolyse : Les produits comprennent des dérivés d'adénosine et du phosphate inorganique.

Applications De Recherche Scientifique

Pharmacological Applications

2-Chloro-ATP acts as an agonist for purinergic P2X receptors, which are important targets for drug development in pain and inflammatory diseases. Research has demonstrated its ability to induce calcium mobilization in various cell types, thereby influencing intracellular signaling pathways.

Case Study: Calcium Mobilization in Endothelial Cells

In a study examining the effects of this compound on brain capillary endothelial cells, it was found that this compound raises intracellular calcium levels in a biphasic manner. At lower concentrations, the mobilization of calcium was not associated with inositol phosphate production, while at higher concentrations (>30 µM), it activated phospholipase C, leading to increased calcium levels . This indicates that this compound may play a role in modulating vascular functions.

Neuroscience Research

The unique properties of this compound make it a valuable tool in neuroscience for studying purinergic signaling mechanisms.

Case Study: Agonist Screening Platform

A study utilized Drosophila taste neurons expressing rat P2X2 receptors as a platform to screen for novel P2X receptor agonists. This compound was included among the tested compounds, demonstrating its efficacy in eliciting responses similar to ATP itself . This highlights its potential as a research tool for identifying new therapeutic agents targeting P2X receptors.

Cellular Biology

In cellular biology, this compound is used to investigate various cellular processes, including apoptosis and cell proliferation.

Case Study: Apoptosis Induction

Research has shown that this compound can induce apoptosis in human peripheral blood mononuclear cells (PBMC). The apoptotic effects were concentration-dependent, with significant induction observed at higher concentrations . This suggests that this compound may have potential applications in cancer therapy by promoting cell death in malignant cells.

Biochemical Studies

Biochemically, this compound is utilized to study enzyme kinetics and substrate specificity.

Table 1: Summary of Biochemical Applications of this compound

Mécanisme D'action

2-chloroadenosine-5-triphosphate exerts its effects by interacting with purinergic receptors:

P2Y1 Receptor Antagonism: Inhibits intracellular calcium mobilization induced by adenosine diphosphate.

P2X Receptor Agonism: Induces inward currents in cells expressing purinergic P2X receptors.

Pathways Involved: Modulates signaling pathways related to calcium mobilization and cyclic nucleotide-dependent protein kinases.

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine-5-triphosphate : L'analogue naturel sans la substitution par le chlore.

2-azidoadenosine-5-triphosphate : Un autre analogue avec un groupe azido en position 2.

2-méthylthioadenosine-5-triphosphate : Analogue avec un groupe méthylthio en position 2.

Unicité

Le 2-chloroadenosine-5-triphosphate est unique en raison de son interaction spécifique avec les récepteurs purinergiques, agissant à la fois comme un antagoniste et un agoniste selon le sous-type de récepteur. Cette double fonctionnalité en fait un outil précieux en recherche pour disséquer les voies de signalisation purinergique .

Activité Biologique

2-Chloro-ATP (2-Chloro-adenosine triphosphate) is a synthetic analog of ATP that has garnered attention for its unique biological activities, particularly in relation to purinergic signaling. This compound acts on various purinergic receptors and has implications in cellular signaling, muscle contraction, and potential therapeutic applications.

- Molecular Formula : C10H11ClN5Na4O13P3

- Molecular Weight : 629.55 g/mol

- CAS Number : 301334-89-4

This compound functions primarily as a purinergic receptor modulator:

- P2Y1 Receptor Antagonist : It inhibits intracellular calcium mobilization induced by ADP, with a Ki value of 2.3 μM in Jurkat cells expressing the human P2Y1 receptor .

- P2X Receptor Agonist : It induces inward currents in HEK293 cells expressing human bladder smooth muscle or rat PC12 forms of the receptor, with EC50 values of 0.5 μM and 2.5 μM, respectively .

1. Calcium Mobilization

This compound has been shown to significantly affect calcium signaling pathways:

- Inhibition of calcium mobilization in response to ADP suggests a role in modulating platelet activation and vascular responses.

2. Smooth Muscle Relaxation

In studies involving guinea pig cecal strips, this compound was found to induce relaxation in a concentration-dependent manner, indicating its potential use in gastrointestinal motility disorders .

3. Apoptosis Induction

Research indicates that related compounds can induce apoptosis in human peripheral blood mononuclear cells (PBMCs):

- A study comparing the effects of this compound and other adenosine analogs showed significant apoptosis rates, with concentration-dependent effects observed .

| Time (h) | Controls | 2CA (10 μM) | 2CdA (1 μM) |

|---|---|---|---|

| 24 | % apoptotic cells | 2.3±0.3 | 8.6±1.8 |

| % cells with dep. mit. | 4.8±0.6 | 12.3±1.1 | |

| 48 | % apoptotic cells | 6.8±0.8 | 26.8±3.5 |

| % cells with dep. mit. | 9.6±1.6 | 20.3±4.9 | |

| 72 | % apoptotic cells | 8.3±2.0 | 52.0±4.2 |

| % cells with dep. mit. | 12.3±2.9 | 51.2±3.9 |

Study on P2 Receptor Agonists

A study highlighted that compounds like this compound were significantly more effective than ATP at activating P2 receptors, demonstrating its potency and potential therapeutic applications .

Pharmacokinetics in Clinical Settings

Research on the pharmacokinetics of related compounds suggests that the administration route influences the efficacy of nucleoside analogs in treating lymphoproliferative diseases . Continuous infusion vs intermittent administration showed varying outcomes in drug effectiveness.

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGCVFCOKZEZFL-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964269 | |

| Record name | 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49564-60-5 | |

| Record name | 2-Chloro-ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.